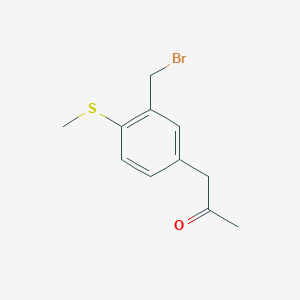
1-(3-(Bromomethyl)-4-(methylthio)phenyl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(Bromomethyl)-4-(methylthio)phenyl)propan-2-one is an organic compound with a complex structure that includes a bromomethyl group, a methylthio group, and a propan-2-one moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Bromomethyl)-4-(methylthio)phenyl)propan-2-one typically involves multiple steps. One common method starts with the bromination of 3-(methylthio)phenylpropan-2-one. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions usually involve a controlled temperature to prevent over-bromination and ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactors with precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
1-(3-(Bromomethyl)-4-(methylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carbonyl group in the propan-2-one moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane are typical oxidizing conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether are standard reducing conditions.
Major Products Formed
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
科学研究应用
1-(3-(Bromomethyl)-4-(methylthio)phenyl)propan-2-one has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a building block in the development of pharmaceuticals.
Biological Studies: It is used in studies to understand the reactivity and behavior of bromomethyl and methylthio groups in biological systems.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(3-(Bromomethyl)-4-(methylthio)phenyl)propan-2-one involves its reactivity with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The methylthio group can undergo oxidation, leading to the formation of reactive intermediates that can interact with cellular components. The carbonyl group in the propan-2-one moiety can participate in nucleophilic addition reactions, further contributing to the compound’s biological activity.
相似化合物的比较
Similar Compounds
- 1-(2-(Bromomethyl)-3-(methylthio)phenyl)propan-2-one
- 1-(4-(Bromomethyl)-2-(methylthio)phenyl)propan-2-one
Uniqueness
1-(3-(Bromomethyl)-4-(methylthio)phenyl)propan-2-one is unique due to the specific positioning of the bromomethyl and methylthio groups on the phenyl ring. This unique arrangement influences its reactivity and the types of reactions it can undergo, making it distinct from other similar compounds.
生物活性
1-(3-(Bromomethyl)-4-(methylthio)phenyl)propan-2-one is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by its complex structure, includes a bromomethyl group, a methylthio group, and a phenyl ring attached to a propanone backbone. The molecular formula is C10H11BrOS, with a molecular weight of 273.19 g/mol. Its reactivity and interactions with biological systems make it a candidate for various applications in medicinal chemistry and drug development.
The biological activity of this compound is primarily attributed to its functional groups:
- Bromomethyl Group : Acts as an electrophile, allowing the compound to participate in nucleophilic substitution reactions.
- Methylthio Group : Can undergo oxidation, potentially forming reactive intermediates that interact with cellular components.
- Propanone Moiety : Capable of forming hydrogen bonds with proteins and enzymes, influencing their activity.
These interactions suggest that the compound may modulate various biochemical pathways, making it a subject of interest in pharmacological studies.
Biological Activity and Applications
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against various strains, although specific assays are needed to quantify this activity .
- Antitumor Potential : The compound's structural features may contribute to its ability to inhibit cancer cell proliferation, as indicated by initial evaluations using cell lines .
- Enzyme Interaction : Investigations into its binding affinity with protein tyrosine phosphatases have shown promise, suggesting possible therapeutic effects in cellular signaling pathways .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Potential activity against S. aureus | |
| Antitumor | Inhibition of cancer cell proliferation | |
| Enzyme Interaction | Binding affinity with tyrosine phosphatases |
Case Study: Antimicrobial Evaluation
In a study evaluating the antimicrobial properties of similar compounds, this compound was tested against common bacterial strains using the disk diffusion method. The results indicated varying degrees of inhibition, particularly against Gram-positive bacteria such as Staphylococcus aureus. Further testing is required to establish minimum inhibitory concentrations (MICs) and compare effectiveness with standard antibiotics.
Structure-Activity Relationships (SAR)
The structure-activity relationship (SAR) studies highlight the importance of specific functional groups in eliciting biological activity:
- Bromomethyl Group : Enhances electrophilic reactivity, increasing interaction with nucleophiles in biological systems.
- Methylthio Group : Plays a crucial role in redox reactions, potentially leading to the formation of active metabolites.
- Propanone Backbone : Facilitates interactions with enzymatic targets through hydrogen bonding.
These insights suggest that modifications to the existing structure could enhance biological efficacy and selectivity.
属性
分子式 |
C11H13BrOS |
|---|---|
分子量 |
273.19 g/mol |
IUPAC 名称 |
1-[3-(bromomethyl)-4-methylsulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C11H13BrOS/c1-8(13)5-9-3-4-11(14-2)10(6-9)7-12/h3-4,6H,5,7H2,1-2H3 |
InChI 键 |
IJMJUOUFSKHQQG-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CC1=CC(=C(C=C1)SC)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















